molecular formula C6H10O4S B2629713 1-((Methylsulfonyl)methyl)cyclopropane-1-carboxylic acid CAS No. 1710293-51-8

1-((Methylsulfonyl)methyl)cyclopropane-1-carboxylic acid

Cat. No.: B2629713
CAS No.: 1710293-51-8
M. Wt: 178.2
InChI Key: QEPHSZJXFMAZJZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Methylsulfonyl)methyl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with methylsulfonylmethyl reagents under controlled conditions. One common method includes the use of cyclopropane-1-carboxylic acid as a starting material, which is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like toluene or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-((Methylsulfonyl)methyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((Methylsulfonyl)methyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((Methylsulfonyl)methyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways or modulate receptor activity, resulting in therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((Methylsulfonyl)methyl)cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring with a carboxylic acid and a methylsulfonylmethyl group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-(methylsulfonylmethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S/c1-11(9,10)4-6(2-3-6)5(7)8/h2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPHSZJXFMAZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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